molecular formula C8H15BrO2 B087643 Isopropyl 5-bromopentanoate CAS No. 13931-38-9

Isopropyl 5-bromopentanoate

Cat. No.: B087643
CAS No.: 13931-38-9
M. Wt: 223.11 g/mol
InChI Key: BNMDVZUARWALIW-UHFFFAOYSA-N
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Description

Isopropyl 5-bromopentanoate is an ester derivative of pentanoic acid, featuring a bromine atom at the terminal (5th) carbon of the alkyl chain and an isopropyl group as the esterifying alcohol. Its molecular formula is C₈H₁₅BrO₂, with a molecular weight of 223.11 g/mol. This compound is primarily utilized as an intermediate in organic synthesis, particularly in cyclopropanation reactions and nucleophilic substitution processes due to its reactive bromine moiety and ester functionality .

Properties

IUPAC Name

propan-2-yl 5-bromopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15BrO2/c1-7(2)11-8(10)5-3-4-6-9/h7H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNMDVZUARWALIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)CCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50336902
Record name Isopropyl 5-bromopentanoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13931-38-9
Record name Isopropyl 5-bromopentanoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013931389
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isopropyl 5-bromopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50336902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ISOPROPYL 5-BROMOPENTANOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SDT3PBB4JZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Direct Esterification of 5-Bromopentanoic Acid

The most widely reported method involves the acid-catalyzed esterification of 5-bromopentanoic acid with isopropanol. This reaction typically employs sulfuric acid or p-toluenesulfonic acid as catalysts under reflux conditions (80–100°C) to drive equilibrium toward ester formation. An inert atmosphere (argon or nitrogen) minimizes oxidative side reactions, while molecular sieves or anhydrous solvents absorb generated water, improving yields.

Solvent selection significantly impacts reaction efficiency. Polar aprotic solvents like dimethylformamide (DMF) enhance reactant solubility but may require higher temperatures, whereas non-polar solvents like dichloromethane favor milder conditions (0–30°C). Post-reaction purification often involves distillation or silica gel chromatography using hexane/ethyl acetate gradients to isolate the ester.

Reaction Optimization and Catalytic Systems

Acid vs. Base Catalysis

Sulfuric acid remains the standard catalyst for esterification due to its cost-effectiveness and high protonating capacity. However, heterogeneous acid catalysts (e.g., Amberlyst-15) offer advantages in reusability and reduced corrosion. Base-catalyzed transesterification, though less common, has been explored using potassium carbonate (K₂CO₃) in acetonitrile at 80°C, achieving moderate yields in related esters.

Solvent and Temperature Effects

Optimal solvent systems balance polarity and boiling points:

  • Polar aprotic solvents (DMF, DMSO) : Facilitate higher reaction rates but require rigorous drying to prevent hydrolysis.

  • Chlorinated solvents (dichloromethane) : Enable room-temperature reactions, ideal for heat-sensitive substrates.

  • Alcohol solvents (isopropanol) : Serve as both reactant and solvent, simplifying purification but limiting temperature control.

Reaction temperatures between 80°C and 100°C typically achieve >90% conversion within 12–24 hours, while lower temperatures (0–30°C) reduce side products but extend reaction times.

Industrial-Scale Production Techniques

Continuous Flow Processes

Industrial setups often employ continuous flow reactors to enhance heat/mass transfer and minimize batch-to-batch variability. Automated systems adjust reactant feed rates and temperature in real-time, ensuring consistent product quality. For example, a patented method for 4-isopropylamino-1-butanol production uses continuous distillation to recover solvents like THF and acetic acid, achieving 99.5% purity.

Purification and Yield Maximization

Large-scale purification relies on fractional distillation under reduced pressure (2–10 mmHg), isolating this compound as a colorless liquid boiling at 87–89°C. Residual acids or bases are neutralized with aqueous washes, followed by drying over sodium sulfate or molecular sieves. Reported yields exceed 85% in optimized systems.

Analytical Validation and Quality Control

Structural Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy :

  • ¹H NMR : Peaks at δ 1.2–1.4 (isopropyl methyl groups), δ 4.9–5.1 (ester CH), and δ 3.4–3.6 (brominated CH₂).

  • ¹³C NMR : Carbonyl carbon at δ 170–175 ppm, with brominated carbon at δ 30–35 ppm.

Gas Chromatography-Mass Spectrometry (GC-MS) : Retention times and fragmentation patterns are compared against authentic standards, ensuring >95% purity .

Scientific Research Applications

Organic Synthesis

Isopropyl 5-bromopentanoate is primarily utilized as an intermediate in the synthesis of more complex organic molecules. Its reactivity allows it to participate in various chemical reactions, including nucleophilic substitutions, reductions, and oxidations. The bromine atom in the compound acts as a leaving group, facilitating these reactions and enabling the formation of diverse products.

Pharmaceutical Research

In pharmaceutical chemistry, this compound serves as a building block for the development of potential drug candidates. Its structure allows for modifications that can lead to compounds with desirable pharmacological properties. For instance, derivatives of this compound have been explored for their activity against various diseases, including cancer and bacterial infections.

Material Science

The compound is also significant in material science, where it is used in the preparation of polymers and advanced materials. The unique properties imparted by the brominated structure can enhance the performance characteristics of materials, making them suitable for specific applications such as coatings or composites.

Biological Studies

In biological research, this compound can be employed to investigate the effects of brominated compounds on biological systems. Studies have shown that brominated compounds can exhibit varied biological activities, including antimicrobial and anticancer effects. This makes them valuable in developing new therapeutic agents.

Case Study 1: Synthesis of Antimicrobial Agents

A study explored the synthesis of novel antimicrobial agents utilizing this compound as a precursor. The derivatives synthesized demonstrated significant antibacterial activity against resistant strains of Klebsiella pneumoniae. The research highlighted the potential of brominated compounds in combating antibiotic resistance.

Case Study 2: Drug Development for Cancer Therapy

Research focused on modifying this compound to develop new anticancer agents. Various derivatives were synthesized and tested against human cancer cell lines, revealing promising cytotoxic effects that warrant further investigation for clinical applications.

Mechanism of Action

The mechanism of action of isopropyl 5-bromopentanoate largely depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom. In reduction reactions, the ester group is reduced to an alcohol, involving the transfer of hydride ions. In oxidation reactions, the ester is converted to a carboxylic acid through the addition of oxygen atoms.

Comparison with Similar Compounds

Physical and Chemical Properties

Property This compound Ethyl 5-Bromopentanoate Methyl 5-Bromopentanoate
Molecular Weight (g/mol) 223.11 195.05 181.02
Boiling Point (°C) ~200 (estimated) ~180 ~170
Solubility High in ether, DCM High in ether, DCM Moderate in polar solvents
Steric Hindrance High (branched isopropyl) Moderate (linear ethyl) Low (small methyl)

Key Observations :

  • Boiling Point : Larger alkyl groups (e.g., isopropyl) increase molecular weight and van der Waals forces, leading to higher boiling points compared to methyl or ethyl esters.
  • Solubility: Branched esters like this compound exhibit higher lipophilicity, favoring solubility in non-polar solvents.
  • Steric Effects : The isopropyl group introduces significant steric hindrance, which may slow reaction kinetics in sterically sensitive processes (e.g., cyclopropanation) compared to less hindered esters like ethyl or methyl variants .

Reactivity in Cyclopropanation

The Kulinkovich reaction () highlights the role of ester choice in cyclopropanation efficiency:

  • Ethyl 5-Bromopentanoate: Produces high yields of cyclopropane intermediates due to minimal steric interference .
  • This compound: Likely requires optimized conditions (e.g., longer reaction times or higher temperatures) to overcome steric hindrance from the branched alkyl group.
  • Methyl 5-Bromopentanoate: While less hindered, its lower molecular weight may reduce stability under harsh reaction conditions.

Stability and Hydrolysis Resistance

  • Hydrolysis : Isopropyl esters are more resistant to hydrolysis than methyl or ethyl esters due to the electron-donating isopropyl group, which destabilizes the tetrahedral intermediate in ester hydrolysis.
  • Thermal Stability : Branched esters generally exhibit higher thermal stability, making them preferable in high-temperature syntheses.

Biological Activity

Overview

Isopropyl 5-bromopentanoate is an organic compound characterized by its molecular formula C8H15BrO2C_8H_{15}BrO_2. It is an ester derived from 5-bromopentanoic acid and isopropanol. This compound is notable for its applications in organic synthesis, pharmaceutical research, and material science, particularly in the study of brominated compounds' effects on biological systems.

The synthesis of this compound typically involves the esterification of 5-bromopentanoic acid with isopropanol, often using a strong acid catalyst like sulfuric acid under reflux conditions to ensure complete reaction. The compound's unique structure, featuring a bromine atom, influences its reactivity and interactions in biological systems.

The biological activity of this compound can be attributed to its ability to participate in nucleophilic substitution reactions, where the bromine atom acts as a leaving group. This property allows it to form various derivatives that may exhibit different biological activities. Additionally, the ester group can undergo reduction to form alcohols or oxidation to yield carboxylic acids, further diversifying its potential biological effects.

Pharmacological Applications

Research indicates that this compound serves as a building block for synthesizing potential drug candidates. Its derivatives have been explored for their pharmacological properties, including anti-inflammatory and anti-cancer activities. For instance, similar brominated compounds have shown promise in inhibiting certain cancer cell lines and modulating inflammatory pathways .

Study on Antiproliferative Effects

A study investigated the antiproliferative effects of brominated esters, including this compound derivatives, on various cancer cell lines. The results indicated that these compounds could inhibit cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The study highlighted that modifications in the ester structure significantly influenced the potency and selectivity of these compounds against different cancer types .

Vasorelaxation Activity

In another research context, derivatives of this compound were evaluated for their vasorelaxation effects. The compounds demonstrated varying degrees of activity in relaxing vascular smooth muscle, which was attributed to their ability to activate soluble guanylyl cyclase pathways. This finding suggests potential applications in treating cardiovascular diseases .

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is useful to compare it with similar compounds:

Compound NameStructure TypeNotable Activity
Ethyl 5-bromopentanoateEthyl esterModerate anti-inflammatory effects
Methyl 5-bromopentanoateMethyl esterLower antiproliferative activity
tert-Butyl 5-bromopentanoatetert-Butyl esterEnhanced solubility but reduced potency

This table illustrates how structural variations influence biological activity, with this compound showing distinct reactivity profiles compared to its analogs.

Q & A

Q. How can researchers address conflicting data in the literature regarding the compound’s solubility and partition coefficients?

  • Methodological Answer: Standardize measurement protocols using OECD guidelines for logP determination (shake-flask or HPLC methods). Validate solubility data via cloud-point titration or gravimetric analysis. If inconsistencies persist, conduct meta-analyses of existing studies to identify methodological biases (e.g., solvent purity, temperature calibration). Cross-validate results with computational models like COSMO-RS .

Q. What strategies are effective for scaling up the synthesis of this compound without compromising yield or purity?

  • Methodological Answer: Implement continuous-flow chemistry to enhance heat/mass transfer and reduce side reactions. Optimize catalyst loading (e.g., switch from homogeneous to heterogeneous catalysts) for easier recovery. Use Process Analytical Technology (PAT) for real-time monitoring. For purification, consider fractional distillation under reduced pressure or simulated moving bed (SMB) chromatography .

Methodological Frameworks for Research Design

  • For Basic Questions : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure alignment with academic goals .
  • For Advanced Questions : Use PICOT (Population/Problem, Intervention, Comparison, Outcome, Time) to structure hypothesis-driven studies, e.g., comparing catalytic systems or solvent effects .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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